molecular formula C17H14N2OS B2881065 2-(Cinnamylthio)-5-phenyl-1,3,4-oxadiazole CAS No. 827002-13-1

2-(Cinnamylthio)-5-phenyl-1,3,4-oxadiazole

Cat. No.: B2881065
CAS No.: 827002-13-1
M. Wt: 294.37
InChI Key: UMQAGQYZDJDWAG-JXMROGBWSA-N
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Description

2-(Cinnamylthio)-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound consists of an oxadiazole ring substituted with a cinnamylthio group and a phenyl group, making it a versatile molecule for chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cinnamylthio)-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cinnamylthiol with a hydrazide derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions: 2-(Cinnamylthio)-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other parts of the molecule.

    Substitution: The phenyl and cinnamylthio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the desired transformation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the phenyl or cinnamylthio moieties.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown promise in biological assays, potentially serving as a lead compound for drug development.

    Medicine: Preliminary studies suggest that it may possess antimicrobial or anticancer properties, making it a candidate for further pharmaceutical research.

    Industry: The compound’s unique structure allows for its use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-(Cinnamylthio)-5-phenyl-1,3,4-oxadiazole exerts its effects is not fully understood, but it is believed to interact with specific molecular targets and pathways. For instance, its potential antimicrobial activity might involve the disruption of bacterial cell membranes or inhibition of key enzymes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 2-(Benzylthio)-5-phenyl-1,3,4-oxadiazole
  • 2-(Phenylthio)-5-phenyl-1,3,4-oxadiazole
  • 2-(Allylthio)-5-phenyl-1,3,4-oxadiazole

Comparison: Compared to these similar compounds, 2-(Cinnamylthio)-5-phenyl-1,3,4-oxadiazole is unique due to the presence of the cinnamyl group, which can impart different chemical and biological properties. The cinnamyl group may enhance the compound’s ability to interact with biological targets or improve its solubility and stability in various environments.

Properties

IUPAC Name

2-phenyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c1-3-8-14(9-4-1)10-7-13-21-17-19-18-16(20-17)15-11-5-2-6-12-15/h1-12H,13H2/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQAGQYZDJDWAG-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCSC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CSC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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